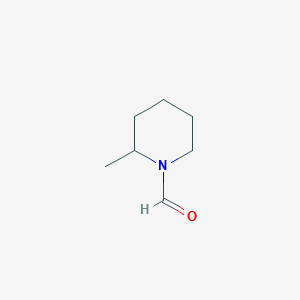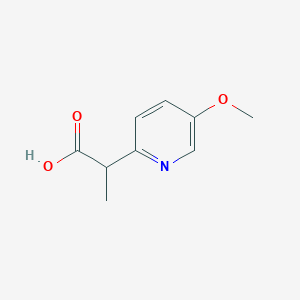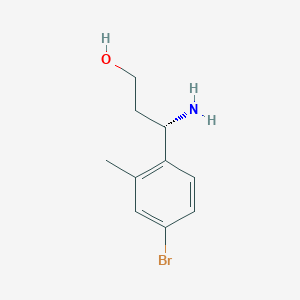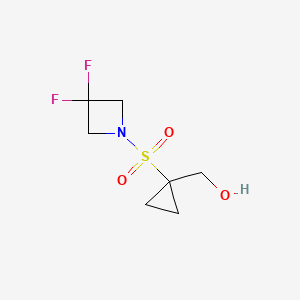
2-Methylpiperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpiperidine-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₃NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a formyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylpiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-methylpiperidine using reagents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 2-methylpiperidine using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methylpyridine followed by formylation. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-methylpiperidine-1-carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2-methylpiperidine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Methylpiperidine-1-carboxylic acid.
Reduction: 2-Methylpiperidine.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylpiperidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methylpiperidine-1-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. The formyl group in the compound is reactive and can form covalent bonds with nucleophilic sites in proteins, altering their function .
Vergleich Mit ähnlichen Verbindungen
2-Pipecoline (2-Methylpiperidine): Similar in structure but lacks the formyl group.
N-Formylpiperidine: Similar but without the methyl group on the piperidine ring.
Uniqueness: 2-Methylpiperidine-1-carbaldehyde is unique due to the presence of both a methyl group and a formyl group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-4-2-3-5-8(7)6-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
NUXXCAUMTRLOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,2,2-Trifluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13337299.png)





![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13337325.png)


![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)


![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)
![6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13337374.png)
